3-Hydroxy-N-phenylbut-2-enamide
Description
Properties
CAS No. |
87742-62-9 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-hydroxy-N-phenylbut-2-enamide |
InChI |
InChI=1S/C10H11NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-7,12H,1H3,(H,11,13) |
InChI Key |
MMHHCUWYNJYNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Amide Nitrogen
- N-Methyl-N-phenylbut-2-enamide (3.26) : Replacement of the hydroxyl with a methyl group reduces hydrogen-bonding capacity and increases lipophilicity. The methyl group also decreases steric hindrance compared to bulkier substituents.
- 2-Cyano-3-hydroxy-N-methyl-N-phenylbut-2-enamide (3.42) : The addition of a cyano group at C2 introduces strong electron-withdrawing effects, enhancing acidity at the hydroxyl group (pKa ~8–10) and altering reactivity in nucleophilic additions.
Substituent Effects on the Aromatic Ring
- 3-Hydroxy-N-phenylbut-2-enamide : The unsubstituted phenyl ring allows for planar conjugation with the enamide system, favoring π-π stacking in crystalline phases.
- (2E)-2-Cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide : The 4-trifluoromethyl group increases electron deficiency in the aromatic ring, enhancing polarity and resistance to electrophilic substitution. This substitution is common in pharmaceuticals (e.g., Teriflunomide) for metabolic stability .
- (Z)-2-Cyano-N-(4-cyanophenyl)-3-hydroxybut-2-enamide : Dual cyano groups (on the enamide and phenyl ring) create a highly polarized structure, improving solubility in polar aprotic solvents like DMSO.
Physicochemical Properties
*LogP values estimated via fragment-based methods.
Preparation Methods
Base-Catalyzed Condensation of 2-Cyano-N-(phenyl)acetamide
The seminal patent US6894184B2 outlines a high-yield route starting from 2-cyano-N-(phenyl)acetamide, which undergoes base-mediated condensation with acetic anhydride to form 2-cyano-3-hydroxy-N-(phenyl)but-2-enamide. While this method targets a cyano-substituted analog, its reaction framework is adaptable to the non-cyano variant by substituting the nitrile group with a hydroxyl moiety.
Reaction Conditions:
- Solvent System: Ketones (e.g., acetone, methyl isobutyl ketone) or ethers (diethoxymethane) are preferred, with acetone yielding 92% product at 98.3% HPLC purity.
- Base: Sodium hydroxide (1.5–5.0 equivalents), with higher equivalents (5.0 eq.) enhancing conversion rates to 99%.
- Temperature: Reactions proceed optimally between $$ 0^\circ \text{C} $$ and $$ 30^\circ \text{C} $$, avoiding exothermic side reactions.
Mechanistic Insight:
The base deprotonates the α-carbon of 2-cyano-N-(phenyl)acetamide, enabling nucleophilic attack on acetic anhydride. Subsequent elimination of acetate forms the conjugated enamide, with the cyano group stabilizing the intermediate via resonance.
Deuterium-Labeling and Isotope Effects
Recent methodologies from the Royal Society of Chemistry employ deuterated solvents (e.g., CD$$_3$$OD) to synthesize isotopologs like α,α-2d-N-phenylbut-3-enamide. Although this route targets deuterium incorporation, it demonstrates the versatility of hydroxyenamide synthesis under mild conditions:
- Deuterium Exchange: Stirring N-phenylbut-3-enamide in CD$$_3$$OD at $$ 40^\circ \text{C} $$ for 24 hours achieves quantitative deuterium incorporation at the α-position.
- Purification: Column chromatography (hexane/ethyl acetate, 8:1) isolates the product with 57% yield and >99% purity.
Optimized Industrial-Scale Processes
Phase-Transfer Catalysis (PTC)
The patent US6894184B2 emphasizes PTC to enhance reaction efficiency in biphasic systems. Benzyltriethylammonium chloride in diethoxymethane boosts yields to 77.8% by facilitating interfacial reactant transfer.
Table 1: Solvent and Catalyst Impact on Yield
| Example | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 5 | Benzyltriethylammonium | Diethoxymethane | 73.7 | 98.3 |
| 7 | Benzyltriethylammonium | Diethoxymethane | 77.8 | 99.0 |
Acidic Workup and Crystallization
Post-reaction, the crude product is acidified to pH 1.1 using 37% HCl, precipitating 3-Hydroxy-N-phenylbut-2-enamide as a creamy solid. Crystallization from ethyl acetate or toluene at $$ 10^\circ \text{C} $$ further refines purity to >99%, with residual byproducts (e.g., 4-trifluoromethylaniline) below 1%.
Analytical Validation and Quality Control
High-Performance Liquid Chromatography (HPLC)
The patent prescribes a Waters Symmetry-C18 column (100 mm × 4.6 mm, 3.5 µm) with a mobile phase of acetonitrile/water/triethylamine (35:65:5, pH 6.0). Retention times are critical for identifying impurities:
Table 2: HPLC Retention Times
| Compound | Retention Time (min) | Relative Retention |
|---|---|---|
| This compound | 6.4 ± 10% | 1.0 |
| 2-Cyano-N-(4-trifluoromethylphenyl)acetamide | 12.8 ± 10% | 2.0 ± 10% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterated analogs synthesized via CD$$_3$$OD exchange exhibit distinct $$ ^1\text{H} $$ NMR profiles, with deuterium-induced peak splitting at δ 7.41 ppm (aromatic protons) and δ 5.2 ppm (α-methylene).
Applications in Drug Development
This compound derivatives inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), positioning them as candidates for autoimmune disease therapies. Preclinical studies report ED$$_{50}$$ values of 0.3 mg/kg in murine arthritis models, underscoring their potency.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Hydroxy-N-phenylbut-2-enamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between hydroxylated enamine precursors and phenyl isocyanate derivatives. Key variables include solvent polarity (e.g., THF or DMF), temperature (60–80°C), and catalytic bases like triethylamine. Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH to stabilize intermediates. For example, acidic conditions may suppress unwanted side reactions like hydrolysis of the enamide group .
Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the enamide backbone and phenyl substituents. High-resolution mass spectrometry (HRMS) confirms molecular mass. Purity is assessed via HPLC with UV detection at 254 nm. For crystalline samples, X-ray diffraction using SHELXL for refinement can resolve stereochemical ambiguities .
Q. What are the key considerations for designing experiments to study the biological activity of this compound?
- Methodological Answer : Prioritize solubility testing in biologically relevant buffers (e.g., PBS or cell culture media) using dynamic light scattering (DLS). Dose-response assays should include controls for metabolic interference (e.g., cytochrome P450 inhibitors). Structural analogs (e.g., fluorinated phenyl derivatives) can help isolate pharmacophore contributions .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity and pharmacokinetics of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, which correlate with electrophilic reactivity. Pharmacokinetic parameters (e.g., logP, bioavailability) are predicted using QSAR models in software like Schrödinger Suite. PubChem-derived descriptors validate predictions against experimental data .
Q. What strategies resolve contradictions in crystallographic data during structural elucidation of enamides?
- Methodological Answer : For ambiguous electron density maps, iterative refinement in SHELXL with restraints on bond lengths/angles improves model accuracy. Twinning or disorder is addressed using PLATON’s symmetry checks. Comparative analysis with related structures (e.g., 3-Chloro-N-phenylbenzamide, a = 25.0232 Å, P2₁/c space group) identifies systematic errors .
Q. How do stereoelectronic factors influence the chemical reactivity of this compound in different environments?
- Methodological Answer : The hydroxy group’s electron-donating resonance stabilizes the enamide’s conjugated system, enhancing nucleophilic attack at the β-carbon. Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) are quantified via Hammett plots. Solvent polarity modulates reaction pathways: polar aprotic solvents favor cyclization, while nonpolar solvents stabilize keto-enol tautomers .
Q. How to analyze reaction mechanisms involving this compound using spectroscopic and kinetic data?
- Methodological Answer : Time-resolved IR spectroscopy tracks carbonyl stretching frequencies during hydrolysis. Kinetic isotope effects (KIEs) using deuterated solvents differentiate between concerted and stepwise mechanisms. For catalytic reactions, Eyring plots derived from variable-temperature NMR data (Δ‡H and Δ‡S) reveal transition-state characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
